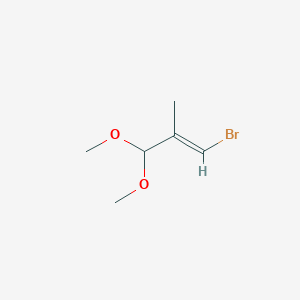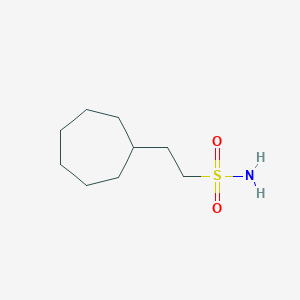
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the molecular formula C26H31AuF6NO4PS2 and a molecular weight of 827.59 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide→(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substrates: Various organic molecules, including alkenes, alkynes, and aromatic compounds.
Reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions.
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example:
Oxidation reactions: Produce oxidized organic compounds.
Reduction reactions: Yield reduced organic molecules.
Substitution reactions: Form new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, cycloadditions, and rearrangements .
Biology and Medicine
While specific biological and medical applications are less documented, gold-based compounds are generally explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable for efficient and selective chemical transformations.
Mécanisme D'action
The mechanism by which (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the activation of substrates through coordination to the gold center. This coordination facilitates the formation of reactive intermediates, which then undergo subsequent chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
Uniqueness
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C26H32AuF6NO4PS2+ |
|---|---|
Poids moléculaire |
828.6 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1 |
Clé InChI |
BNWAOBDZVAQFCC-UHFFFAOYSA-O |
SMILES canonique |
C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)

![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)
![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
